The Strategic Integration of 2-Methyl-3-(morpholin-4-ylmethyl)aniline (CAS 1018276-58-8) in Targeted Kinase Inhibitor Design: A Technical Whitepaper
The Strategic Integration of 2-Methyl-3-(morpholin-4-ylmethyl)aniline (CAS 1018276-58-8) in Targeted Kinase Inhibitor Design: A Technical Whitepaper
Executive Summary
In modern drug discovery, the architectural precision of small-molecule therapeutics dictates their clinical efficacy. 2-Methyl-3-(morpholin-4-ylmethyl)aniline (CAS 1018276-58-8) has emerged as a highly privileged, advanced building block in the synthesis of targeted kinase inhibitors[1]. With a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol , this compound serves as a critical terminal moiety in the design of ATP-competitive inhibitors targeting kinases such as FLT3, BCR-ABL, and various cyclin-dependent kinases (CDKs)[2].
As a Senior Application Scientist, I have observed that the successful transition of a hit compound to a clinical candidate often hinges on optimizing the balance between target affinity and pharmacokinetic (PK) liability. This whitepaper deconstructs the structural rationale, synthetic methodology, and application protocols for incorporating CAS 1018276-58-8 into pharmaceutical workflows, providing field-proven insights into its chemical behavior.
Structural Rationale & Physicochemical Profiling
The structural topology of 2-Methyl-3-(morpholin-4-ylmethyl)aniline is not arbitrary; it is a masterclass in rational drug design. The molecule can be dissected into three functional zones, each serving a distinct mechanistic purpose when integrated into a larger pharmacophore:
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The Aniline Core (Attachment Point): The primary amine acts as the nucleophilic anchor, typically forming an amide, urea, or secondary amine linkage with a heterocyclic core (e.g., a pyrimidine or purine hinge-binder).
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The 2-Methyl Substitution (Ortho-Steric Effect): The methyl group situated ortho to the aniline nitrogen is structurally critical. It induces a steric clash with the adjacent linker, forcing the aromatic ring out of the plane of the core scaffold. This specific dihedral angle twist is essential for the molecule to fit snugly into the hydrophobic pocket adjacent to the gatekeeper residue of kinases like FLT3, thereby preventing flat, promiscuous binding to off-target kinases[2].
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The 3-(Morpholin-4-ylmethyl) Motif (Solubilization & ADME): The morpholine ring, with a pKa of ~8.3, is partially protonated at physiological pH (7.4). This dramatically enhances aqueous solubility and allows for the formulation of the final API as a stable salt (e.g., hydrochloride or mesylate)[3]. Furthermore, the methylene (-CH₂-) linker provides necessary flexibility, allowing the morpholine oxygen to act as a hydrogen bond acceptor with solvent water molecules at the edge of the kinase active site.
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Pharmacological Relevance |
| CAS Number | 1018276-58-8 | Unique chemical identifier[1]. |
| Molecular Weight | 206.28 g/mol | Low MW allows room for the hinge-binding core without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Excellent membrane permeability; leaves budget for polar hinge-binding motifs. |
| Calculated LogP (cLogP) | ~1.8 | Optimal lipophilicity for balancing solubility and lipid membrane crossing. |
| Morpholine pKa | ~8.3 | Enables salt formation; improves gastrointestinal dissolution and oral bioavailability. |
Synthetic Methodology & Causality
The synthesis of 2-Methyl-3-(morpholin-4-ylmethyl)aniline relies on a robust, two-step sequence starting from commercially available 2-methyl-3-nitrobenzaldehyde. The causality behind the reagent selection is rooted in chemoselectivity and yield optimization[4].
Synthetic workflow for 2-Methyl-3-(morpholin-4-ylmethyl)aniline.
Step 1: Reductive Amination
The condensation of 2-methyl-3-nitrobenzaldehyde with morpholine generates an intermediate iminium ion. Why use Sodium Triacetoxyborohydride (NaBH(OAc)₃)? Unlike Sodium Borohydride (NaBH₄), which is highly reactive and will prematurely reduce the starting aldehyde to an alcohol (a dead-end byproduct), NaBH(OAc)₃ is a mild, chemoselective reducing agent. It specifically targets the electrophilic iminium ion, ensuring near-quantitative conversion to 4-(2-methyl-3-nitrobenzyl)morpholine[4].
Step 2: Catalytic Hydrogenation
The nitro group is subsequently reduced to the target aniline. Why Pd/C and H₂ over Iron/HCl? While Bechamp reduction (Fe/HCl) is classic, it generates heavy metal waste and requires harsh acidic workups that can protonate and sequester the morpholine product in the aqueous layer. Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a clean, atom-economical reduction. The morpholine ring is entirely stable to these conditions, and the product is isolated simply by filtering off the catalyst.
Application in Kinase Inhibitor Workflows
When integrated into a kinase inhibitor, the 2-methyl-3-(morpholin-4-ylmethyl)aniline moiety typically occupies the hydrophobic pocket and the solvent-exposed channel of the kinase domain. The binding topology is a self-validating system where each domain of the molecule satisfies a specific thermodynamic requirement.
Topological mapping of the inhibitor binding within the kinase active site.
Table 2: Comparative Impact of the Morpholine Motif on Kinase Inhibitor Profiles
(Conceptual data based on established structure-activity relationships in FLT3/CDK inhibitors[2])
| Analog Core | Substitution on Aniline | FLT3 IC₅₀ (nM) | Aqueous Solubility (pH 7.4) | Cellular Efficacy (MV4-11) |
| Purine-8-one | Unsubstituted (Phenyl) | 120 | < 5 µg/mL | Poor (High protein binding) |
| Purine-8-one | 2-Methyl only | 45 | < 5 µg/mL | Moderate (Permeability limited) |
| Purine-8-one | 2-Methyl-3-(morpholin-4-ylmethyl) | 12 | > 500 µg/mL | Excellent (GI₅₀ < 50 nM) |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step, preserving the integrity of the synthesis.
Protocol A: Synthesis of 4-(2-Methyl-3-nitrobenzyl)morpholine (Reductive Amination)
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Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-methyl-3-nitrobenzaldehyde (10.0 g, 60.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (150 mL).
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Imine Formation: Add morpholine (6.3 g, 72.6 mmol, 1.2 eq) followed by glacial acetic acid (3.6 g, 60.5 mmol, 1.0 eq). Causality: The acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to accelerate nucleophilic attack and subsequent dehydration to the iminium ion. Stir at room temperature for 30 minutes.
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Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (19.2 g, 90.8 mmol, 1.5 eq) over 15 minutes to control the mild exotherm. Stir the opaque suspension at room temperature for 2–4 hours.
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Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). The aldehyde spot (UV active) should completely disappear, replaced by a lower Rf spot (ninhydrin/dragendorff active).
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Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Causality: This neutralizes the acetic acid and destroys excess hydride safely. Extract with dichloromethane (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a viscous yellow oil.
Protocol B: Synthesis of 2-Methyl-3-(morpholin-4-ylmethyl)aniline (Nitro Reduction)
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Preparation: Dissolve the crude 4-(2-methyl-3-nitrobenzyl)morpholine (~14 g) in HPLC-grade methanol (150 mL).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.4 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; add it to the solvent under a blanket of argon or nitrogen.
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4–12 hours.
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Validation Check: Monitor by LC-MS. The mass should shift from [M+H]⁺ 237 to [M+H]⁺ 207.
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Workup: Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad generously with methanol. Critical: Do not let the Celite pad pull dry under vacuum while washing, as the exposed Pd/C can ignite the methanol vapors. Concentrate the filtrate in vacuo to yield the title compound (CAS 1018276-58-8) as an off-white solid.
Protocol C: Integration via SₙAr Coupling (Application)
To attach this building block to a kinase inhibitor core (e.g., a 2-chloropyrimidine derivative):
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Combine the pyrimidine core (1.0 eq) and 2-Methyl-3-(morpholin-4-ylmethyl)aniline (1.1 eq) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or a high-boiling alcohol like n-butanol.
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Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the generated HCl.
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Heat the mixture to 110 °C for 12 hours. The steric bulk of the 2-methyl group requires elevated temperatures to overcome the activation energy barrier for the SₙAr substitution.
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Cool to room temperature and precipitate the final API by dropwise addition into ice water.
References
- Finetech Chem. "CAS:1018276-58-8 FT-0734485 2-methyl-3-(morpholin-4-ylmethyl)aniline". Finetech Industry Limited.
- National Institutes of Health (PMC). "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors". Journal of Medicinal Chemistry.
- Chemenu. "Morpholines - Chemical Properties and Applications". Chemenu Research.
- Google Patents. "US20080300242A1 - Imidazopyridine Kinase Inhibitors (Reductive Amination Protocols)". United States Patent and Trademark Office.
Sources
- 1. CAS:1018276-58-8 FT-0734485 2-methyl-3-(morpholin-4-ylmethyl)aniline Product Detail Information [finetechchem.com]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholines [chemenu.com]
- 4. US20080300242A1 - Imidazopyridine Kinase Inhibitors - Google Patents [patents.google.com]
